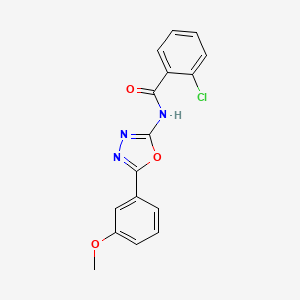
Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate, also known as MBFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is a derivative of salicylic acid and has been synthesized using various methods. MBFA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Characterization
- The study of crystal structures, such as that of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, provides foundational knowledge for understanding the physical and chemical properties of similar compounds, which could inform the development of materials with specific desired characteristics (S. Lee, J. Ryu, & Junseong Lee, 2017).
Optical and Fluorescent Properties
- Research into the coordination and fluorescence of intracellular Zn2+ probes offers valuable information on the design and application of fluorescent compounds for biomedical imaging and diagnostics (K. Hendrickson et al., 2003).
- The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through strategies like oxidative Pictet-Spengler cyclization, demonstrates the potential for creating novel fluorescent probes for aqueous systems, suggesting applications for Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate in the development of new imaging agents (Sujin Park et al., 2015).
Analytical Applications
- Techniques for the high-performance liquid chromatography (HPLC) analysis of carboxylic acid salts, using fluorogenic labelling reagents, illustrate the compound's utility in analytical chemistry for the sensitive and selective analysis of pharmaceutical formulations, hinting at potential uses for Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate in drug analysis and quality control (R. Gatti et al., 1996).
Pharmacological Evaluation
- The synthesis and evaluation of enantiomerically pure compounds, such as 4-deoxy-4-fluoromuscarines, for their pharmacological properties, provide a basis for the potential medicinal chemistry applications of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate, particularly in the development of novel therapeutics (P. Bravo et al., 1992).
Antimicrobial Activity
- Studies on novel thiourea derivatives and their antimicrobial activities offer insights into the potential of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate for contributing to the development of new antimicrobial agents with specific activity profiles, particularly against resistant strains of bacteria (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Propriétés
IUPAC Name |
methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNZWYYUSYFIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1699470-12-6 |
Source


|
| Record name | methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)



![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)

![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
![2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2609398.png)



![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)
![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)